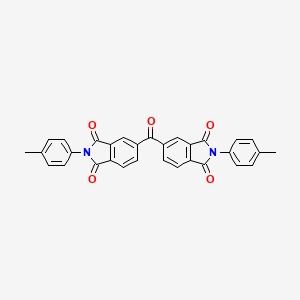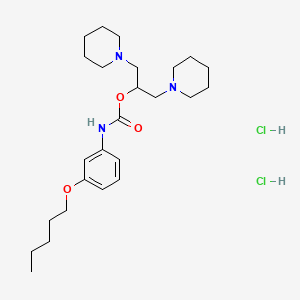![molecular formula C19H14ClN3O3 B11975604 N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11975604.png)
N-(4-chlorophenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyl moiety, and a hydrazino-oxoacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with 4-chlorophenyl isocyanate. This step is performed in the presence of a base such as triethylamine, which facilitates the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s hydrazone moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE
- N-(4-FLUOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine and fluorine analogs
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-13-6-8-14(9-7-13)22-18(25)19(26)23-21-11-16-15-4-2-1-3-12(15)5-10-17(16)24/h1-11,24H,(H,22,25)(H,23,26)/b21-11+ |
InChI Key |
LYTHKTMZQRWJGA-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975556.png)
![Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975562.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![1-[(Z)-benzylideneamino]-3-phenylthiourea](/img/structure/B11975588.png)


![N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B11975610.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975617.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)

